molecular formula C13H12O3 B2526615 3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione CAS No. 75542-29-9

3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione

Cat. No. B2526615
CAS RN: 75542-29-9
M. Wt: 216.236
InChI Key: DVWPADJMQGZCAA-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione, commonly known as spiro-oxindole, is a heterocyclic organic compound. It has gained significant attention in the scientific community due to its diverse biological activities and potential applications in drug discovery.

Mechanism Of Action

The mechanism of action of spiro-oxindole varies depending on the specific derivative and the biological activity being studied. However, some general mechanisms have been proposed. For example, spiro-oxindole derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. They have also been shown to inhibit the activity of various enzymes, including tyrosine kinases, proteases, and histone deacetylases. Additionally, spiro-oxindole derivatives have been shown to modulate the activity of ion channels and receptors, leading to their potential use as drug targets.
Biochemical and Physiological Effects:
Spiro-oxindole derivatives have been shown to have various biochemical and physiological effects. For example, they have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. They have also been shown to have antibacterial, antifungal, and antiviral activities. Additionally, spiro-oxindole derivatives have been shown to modulate the activity of ion channels and receptors, leading to potential therapeutic applications in neurological and cardiovascular diseases.

Advantages And Limitations For Lab Experiments

Spiro-oxindole derivatives have several advantages for lab experiments. They are relatively easy to synthesize, and their diverse biological activities make them attractive candidates for drug discovery and development. However, spiro-oxindole derivatives can be challenging to purify due to their complex structures, and their biological activities can be highly dependent on the specific derivative and experimental conditions.

Future Directions

There are several future directions for spiro-oxindole research. One potential direction is the development of spiro-oxindole derivatives as anticancer agents. The PI3K/Akt/mTOR signaling pathway is a promising target for cancer therapy, and spiro-oxindole derivatives have shown potential as inhibitors of this pathway. Another potential direction is the development of spiro-oxindole derivatives as enzyme inhibitors. Enzymes play critical roles in various biological processes, and spiro-oxindole derivatives have shown potential as inhibitors of various enzymes, including tyrosine kinases, proteases, and histone deacetylases. Additionally, spiro-oxindole derivatives have shown potential as modulators of ion channels and receptors, leading to potential therapeutic applications in neurological and cardiovascular diseases.

Synthesis Methods

Spiro-oxindole can be synthesized through various methods, including the Pictet-Spengler reaction, Michael addition, and Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid or amine with an aldehyde or ketone, followed by cyclization to form the spirocyclic oxindole ring. The Michael addition and Mannich reaction involve the addition of a nucleophile to an α,β-unsaturated ketone or aldehyde, followed by cyclization to form the spirocyclic oxindole ring. The choice of synthesis method depends on the desired spiro-oxindole derivative and the availability of starting materials.

Scientific Research Applications

Spiro-oxindole has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It exhibits diverse biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral activities. Spiro-oxindole derivatives have also shown potential as enzyme inhibitors, ion channel modulators, and receptor agonists/antagonists. These properties make spiro-oxindole an attractive candidate for drug discovery and development.

properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,3'-oxolane]-2',5'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-11-8-13(12(15)16-11)7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWPADJMQGZCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CC(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione

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